3,5-Dichloro-2-hydroxybenzamide

Beschreibung

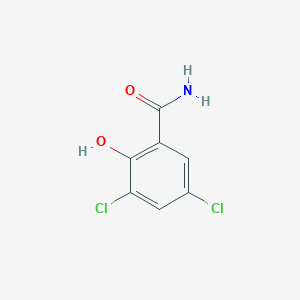

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dichloro-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCPHOYOSFRQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502670 | |

| Record name | 3,5-Dichloro-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17892-26-1 | |

| Record name | 3,5-Dichloro-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17892-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-2-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3,5-Dichloro-2-hydroxybenzamide

CAS Number: 17892-26-1

This technical guide provides an in-depth overview of 3,5-Dichloro-2-hydroxybenzamide, a halogenated derivative of salicylamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's chemical identity, physicochemical properties, a representative synthetic protocol, and a review of its potential biological activities, drawing parallels with related salicylamide derivatives.

Chemical and Physical Properties

This compound, also known as 3,5-Dichlorosalicylamide, is a small molecule with the molecular formula C₇H₅Cl₂NO₂. Its chemical structure features a benzamide core with two chlorine substituents at positions 3 and 5, and a hydroxyl group at position 2 of the benzene ring. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 17892-26-1 |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| Appearance | White to off-white crystalline powder |

| Boiling Point | 267.3 °C at 760 mmHg |

| LogP | 2.49820 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Synthesis Protocol

A representative method for the preparation of this compound involves the ammonolysis of a corresponding ester, methyl 3,5-dichlorosalicylate.[1]

Experimental Protocol: Preparation of 3,5-Dichlorosalicylamide [1]

-

Materials:

-

Methyl 3,5-dichlorosalicylate

-

Anhydrous ammonia

-

-

Apparatus:

-

1-liter Parr autoclave

-

-

Procedure:

-

Charge the 1-liter Parr autoclave with 221 g (1 mole) of methyl 3,5-dichlorosalicylate.

-

Introduce 140 g (8 moles) of anhydrous ammonia into the autoclave.

-

Stir the reaction mixture at 25°C for 24 hours.

-

Upon completion of the reaction, vent the excess ammonia in a fume hood.

-

The resulting solid product, this compound, can be collected and purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Biological Activity and Potential Applications

Salicylamides, as a class of compounds, are known for their diverse biological activities, including analgesic, antipyretic, and anti-inflammatory properties.[2][3][4] The mechanism of action for many salicylamides involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain, fever, and inflammation.[3][4]

The introduction of halogen atoms, such as chlorine, into the salicylamide scaffold can significantly modulate the biological activity. Halogenated salicylamides have garnered attention for their potential as antimicrobial and anticancer agents.[5]

While specific quantitative biological data for this compound is limited in publicly available literature, studies on closely related compounds provide valuable insights. For instance, derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated antimicrobial activity against Gram-positive bacteria and some pathogenic fungi.[6] The minimum inhibitory concentrations (MIC) for some of these derivatives against various microbial strains are summarized in Table 2.

| Compound Derivative | Microorganism | MIC (µg/mL) |

| Hydrazone with thien-2-yl group | S. aureus TCH 1516 | 16 |

| 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | S. aureus TCH 1516 | 2-8 |

| Hydrazone with 5-nitrothien-2-yl moiety | C. auris (multidrug-resistant) | 16 |

Data extracted from a study on derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.[6]

These findings suggest that the 3,5-dichloro-2-hydroxyphenyl moiety can serve as a critical pharmacophore in the design of novel antimicrobial agents.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for salicylamides is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins.[2][3] This inhibition is responsible for the analgesic and antipyretic effects.

Conclusion

This compound is a halogenated salicylamide with potential for further investigation in medicinal chemistry. Its synthesis is achievable through established chemical routes. While detailed biological studies on this specific compound are not widely reported, the known antimicrobial and anticancer activities of related chlorinated salicylamide derivatives highlight its potential as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate the biological activity profile and mechanism of action of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is Salicylamide used for? [synapse.patsnap.com]

- 4. What is the mechanism of Salicylamide? [synapse.patsnap.com]

- 5. This compound|CAS 17892-26-1 [benchchem.com]

- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-2-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-hydroxybenzamide is a halogenated derivative of salicylamide, a class of compounds known for a range of biological activities. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also includes predicted values and data from structurally related compounds to provide a comparative context. Furthermore, detailed experimental protocols are provided to enable researchers to determine these properties in the laboratory. The potential biological activities and mechanisms of action are also discussed based on the known pharmacology of related salicylamides and dichlorinated benzamides.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The available data for this compound, along with comparative data from related compounds, are summarized below.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | 3,5-Dichloro-2-hydroxybenzaldehyde |

| CAS Number | 17892-26-1 | 1154-59-2 | 90-60-8 |

| Molecular Formula | C₇H₅Cl₂NO₂ | C₁₃H₇Cl₄NO₂ | C₇H₄Cl₂O₂ |

| Molecular Weight | 206.03 g/mol | 351.01 g/mol | 191.01 g/mol |

| Melting Point | Not available (experimental) | 161-163 °C (experimental)[1] | 95-97 °C (experimental)[2] |

| Boiling Point | 267.3 °C at 760 mmHg (predicted) | Not available | 273.68 °C (predicted)[2] |

| Density | 1.579 g/cm³ (predicted) | Not available | 1.441 g/cm³ (predicted)[2] |

| pKa | Not available (experimental) | Not available | 6.27 ± 0.23 (predicted)[2] |

| LogP (o/w) | 2.2 (predicted) | Not available | Not available |

| Water Solubility | Insoluble (qualitative)[2] | Not available | Insoluble (qualitative)[2] |

| Solubility in Organic Solvents | Methanol: Almost transparent (qualitative)[2] | Not available | Methanol: Almost transparent (qualitative)[2] |

| Hydrogen Bond Donors | 2 (predicted) | Not available | Not available |

| Hydrogen Bond Acceptors | 2 (predicted) | Not available | Not available |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are generalized and may require optimization for this compound.

Workflow for Physicochemical Property Determination

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Materials:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Thermometer

Procedure:

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (a preliminary rapid heating can be performed to estimate this).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the phenolic hydroxyl group and potentially the amide proton of this compound.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Co-solvent (e.g., methanol or ethanol, due to low water solubility)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable co-solvent/water mixture (e.g., 50:50 methanol:water).

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the sample solution in a beaker with a stir bar.

-

If determining the pKa of the phenolic proton, titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

To determine the pKa of the amide proton (if it acts as a very weak acid), a similar titration with a strong base in a non-aqueous solvent might be necessary. Conversely, to determine its basicity, titration with a strong acid would be performed.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Solvents of interest (e.g., water, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Potential Biological Activities and Mechanisms of Action

While specific signaling pathways for this compound are not well-documented, its structural class, salicylamides, and the presence of dichloro-substituents suggest potential antimicrobial and anticancer activities.

Potential Antimicrobial Mechanism

Salicylamides are known to possess antimicrobial properties. One of the proposed mechanisms of action involves the disruption of the bacterial cell membrane. This can lead to the leakage of intracellular components and ultimately cell death.

Potential Anticancer Mechanisms

Dichlorinated benzamide derivatives have been investigated for their anticancer properties. Potential mechanisms of action include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and DNA topoisomerases. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis.

1. Protein Kinase Inhibition Pathway:

References

Unraveling the Core Mechanism of Action: A Technical Guide to 3,5-Dichloro-2-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-hydroxybenzamide, a halogenated salicylanilide derivative, represents a class of compounds with significant biological activity, most notably as an anthelmintic agent. Its efficacy stems from a multi-faceted mechanism of action that primarily targets the energy metabolism of parasites, leading to their paralysis and death. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of this compound and its closely related analogues, with a focus on its molecular targets and the signaling pathways it disrupts. The information presented herein is intended to support further research and drug development efforts in the field of parasitology and beyond.

Primary Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The principal mechanism of action of this compound and other salicylanilides is the uncoupling of oxidative phosphorylation in the mitochondria of parasites. This process disrupts the crucial link between electron transport and ATP synthesis, effectively depleting the parasite's primary energy source.

As protonophores, these compounds shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for driving ATP synthase. This leads to an uncontrolled rate of electron transport and oxygen consumption without the concomitant production of ATP, ultimately resulting in metabolic collapse and parasite death.

Quantitative Data on Uncoupling Activity

The uncoupling potency of salicylanilides can be quantified by determining the concentration required to induce maximal, uncontrolled respiration (Cunc).

| Compound | Uncoupling Activity (Cunc) | Organism/System |

| 3,5-Dichloro-salicylanilide | 460 nM | Rat liver mitochondria |

Table 1: Quantitative data on the oxidative phosphorylation uncoupling activity of 3,5-Dichloro-salicylanilide.

Key Molecular Targets

The uncoupling of oxidative phosphorylation is a consequence of the interaction of this compound with key components of the electron transport chain and related enzymes.

Inhibition of Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is a critical enzyme complex that participates in both the citric acid cycle and the electron transport chain. Salicylanilides have been shown to inhibit the activity of this enzyme, further contributing to the disruption of cellular respiration.

Inhibition of Fumarate Reductase

In many anaerobic and parasitic organisms, fumarate reductase plays a vital role in anaerobic respiration by catalyzing the reduction of fumarate to succinate. Inhibition of this enzyme by salicylanilides disrupts this alternative energy generation pathway.

Inhibition of Chitinase

A more recently discovered mechanism of action, particularly relevant for certain nematodes like Onchocerca volvulus, is the inhibition of chitinase. This enzyme is essential for the molting of larval stages, and its inhibition leads to a disruption of the parasite's life cycle.

Disruption of Ion Transport and Membrane Potential

Beyond its direct impact on energy metabolism, this compound and related salicylanilides are also reported to disturb liquid and ion transport mechanisms across parasite membranes. This can lead to a loss of ionic homeostasis and disruption of the parasite's membrane potential, further contributing to its demise. The precise molecular mechanisms and quantitative effects on specific ion channels are still an area of active investigation.

Signaling Pathways and Experimental Workflows

To visualize the intricate mechanisms of action, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing the compound's effects.

Caption: Uncoupling of Oxidative Phosphorylation by this compound.

Caption: Experimental Workflow for Chitinase Inhibition Assay.

Experimental Protocols

Oxidative Phosphorylation Uncoupling Assay

Objective: To determine the concentration of this compound required to uncouple oxidative phosphorylation in isolated mitochondria.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) using differential centrifugation.

-

Respirometry: Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.

-

Assay Buffer: Suspend the isolated mitochondria in a respiration buffer containing substrates for the electron transport chain (e.g., glutamate, malate, succinate) and ADP.

-

State 3 and State 4 Respiration: Measure the basal rate of oxygen consumption (State 4) and the ADP-stimulated rate (State 3).

-

Compound Addition: Add increasing concentrations of this compound and monitor the oxygen consumption rate.

-

Data Analysis: The concentration at which the inhibited State 4 respiration is maximally stimulated to a rate equal to or exceeding the State 3 rate is determined as the Cunc value.

Succinate Dehydrogenase (Complex II) Inhibition Assay

Objective: To determine the IC50 value of this compound for the inhibition of succinate dehydrogenase.

Methodology:

-

Enzyme Source: Use isolated mitochondria or a purified succinate dehydrogenase enzyme preparation.

-

Assay Principle: The activity of succinate dehydrogenase is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

-

Reaction Mixture: The reaction mixture contains a buffer (e.g., potassium phosphate), succinate as the substrate, and the electron acceptor.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of this compound.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the substrate and monitor the decrease in absorbance of the electron acceptor over time using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Chitinase Inhibition Assay

Objective: To determine the IC50 value of this compound for the inhibition of chitinase.

Methodology:

-

Enzyme Source: Use a commercially available chitinase or a purified enzyme from a relevant parasite.

-

Substrate: Utilize a chromogenic or fluorogenic chitin derivative as a substrate (e.g., p-nitrophenyl-β-D-N,N',N''-triacetylchitotriose).

-

Assay Buffer: The reaction is performed in a suitable buffer at the optimal pH for the enzyme.

-

Compound Incubation: Pre-incubate the chitinase with varying concentrations of this compound.

-

Reaction and Detection: Initiate the reaction by adding the substrate. After a defined incubation period, stop the reaction and measure the amount of product formed by reading the absorbance or fluorescence.

-

Data Analysis: Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Conclusion

The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation, a process that starves the parasite of its essential energy supply. This is augmented by the inhibition of key metabolic enzymes such as succinate dehydrogenase and fumarate reductase, as well as the disruption of vital life cycle processes through the inhibition of chitinase in susceptible parasites. The disturbance of ion transport mechanisms further contributes to its anthelmintic efficacy. This technical guide provides a foundational understanding of these core mechanisms, offering valuable insights for the continued development of salicylanilide-based therapeutics and for overcoming potential resistance mechanisms. Further research to elucidate the precise quantitative inhibitory constants for each molecular target will be instrumental in optimizing the therapeutic potential of this class of compounds.

The Multifaceted Biological Activity of 3,5-Dichloro-2-hydroxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,5-dichloro-2-hydroxybenzamide scaffold, a core component of the well-established anthelmintic drug Niclosamide, has garnered significant scientific attention for its diverse and potent biological activities extending far beyond its original application. This technical guide provides an in-depth exploration of the multifaceted bioactivities of this chemical entity and its derivatives, with a focus on its anticancer, antimicrobial, and signaling pathway modulatory effects. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and crucial signaling pathways are visualized to offer a comprehensive resource for researchers in drug discovery and development.

Core Biological Activities

The this compound moiety is integral to a range of biological effects, primarily attributed to its ability to interfere with fundamental cellular processes. While its most well-known application is as the active component of Niclosamide for treating tapeworm infections, extensive research has unveiled its potential in other therapeutic areas.[1]

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2] The primary mechanisms of action include the modulation of critical signaling pathways that are often dysregulated in cancer, such as Wnt/β-catenin, mTOR, STAT3, and NF-κB.[1] Inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and reduced tumor growth.[2]

Antimicrobial Activity

The halogenated salicylamide structure contributes to notable antimicrobial properties, particularly against Gram-positive bacteria.[3] Studies have shown that derivatives incorporating the 3,5-dichloro-2-hydroxyphenyl group exhibit structure-dependent activity against various pathogens, including multidrug-resistant strains.[4][5]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the biological activities of this compound derivatives, primarily focusing on Niclosamide and its analogs.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Analog | Cell Line | Assay Type | IC50 (µM) | Reference |

| Niclosamide | HGC-27 (Gastric Cancer) | MTT Assay | ~2.0 | [6] |

| Niclosamide | MKN-74 (Gastric Cancer) | MTT Assay | ~5.0 | [6] |

| Niclosamide Analog (B9) | LNCaP95 (Prostate Cancer) | Antiproliferation Assay | 0.130 | [2] |

| Niclosamide Analog (B16) | LNCaP95 (Prostate Cancer) | Antiproliferation Assay | 0.113 | [2] |

| Niclosamide Analog (B9) | 22RV1 (Prostate Cancer) | Antiproliferation Assay | 0.0997 | [2] |

| Niclosamide Analog (B16) | 22RV1 (Prostate Cancer) | Antiproliferation Assay | 0.111 | [2] |

| 5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituent | A549 (Lung Cancer) | Viability Assay | Showed highest anticancer activity among tested derivatives | [4] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |

| Hydrazone with 5-nitrothien-2-yl moiety and 3,5-dichloro-2-hydroxyphenyl substituent | Candida auris (3 isolates) | Broth Microdilution | 16 | [4] |

| 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | Methicillin-resistant Staphylococcus aureus (MRSA) TCH 1516 | Not Specified | Two-fold stronger than clindamycin | [4] |

| Hydrazone with thien-2-yl fragment and 3,5-dichloro-2-hydroxyphenyl substituent | Methicillin-resistant Staphylococcus aureus (MRSA) TCH 1516 | Not Specified | Four-fold stronger than clindamycin | [4] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through the modulation of key intracellular signaling pathways crucial for cell growth, proliferation, and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

This protocol is adapted for determining the cytotoxicity of compounds against the A549 human lung carcinoma cell line.

Materials:

-

A549 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains like Staphylococcus aureus.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

This compound derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

-

Microplate reader (optional, for turbidity measurement)

Procedure:

-

Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well of each row.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Inoculum Preparation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with a demonstrated potential that extends well beyond its initial use as an anthelmintic. Its derivatives exhibit promising anticancer and antimicrobial activities, largely through the modulation of fundamental cellular signaling pathways. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and development of novel therapeutics based on this versatile chemical entity. Future work should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as exploring its potential in other disease areas.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

- 4. protocols.io [protocols.io]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay [bio-protocol.org]

The Antimicrobial Potential of 3,5-Dichloro-2-hydroxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2-hydroxybenzamide, a halogenated derivative of salicylamide, stands as a molecule of interest within the broader class of salicylamides, which have garnered attention for their diverse biological activities. While direct and extensive research on the antimicrobial properties of this specific compound is limited in publicly available literature, this technical guide synthesizes the current understanding of related salicylamides and halogenated salicylanilides to extrapolate the potential antimicrobial profile, mechanism of action, and pertinent experimental considerations for this compound. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring its therapeutic applications.

Introduction

Salicylamides and their derivatives have long been recognized for their therapeutic properties, including analgesic and antipyretic effects. The addition of halogen atoms to the salicylamide scaffold can significantly modulate its biological activity, often enhancing its antimicrobial and other pharmacological properties. This compound, also known as 3,5-dichlorosalicylamide, is a prime candidate for investigation into its antimicrobial potential due to the known effects of chlorination on related compounds. This guide provides an in-depth overview of the anticipated antimicrobial characteristics of this compound, drawing upon structure-activity relationships and mechanistic insights from analogous molecules.

Predicted Antimicrobial Spectrum and Potency

Antibacterial Activity

Salicylamide itself has demonstrated bactericidal activity against clinically relevant pathogens. For instance, it has shown efficacy against multiple antibiotic-resistant strains of Neisseria gonorrhoeae with MIC values ranging from 8 to 32 µg/mL. Furthermore, studies on halogenated salicylanilides, a closely related class of compounds, have revealed potent activity, particularly against Gram-positive bacteria. For example, certain fluoro and trifluoromethyl-substituted salicylanilides exhibit significant inhibitory effects on Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, with MICs as low as 0.031–0.062 µg/mL[1]. The presence of chlorine atoms on the salicyl ring, as in this compound, is anticipated to enhance its antibacterial potency.

Antifungal Activity

Halogenated salicylanilides have also demonstrated promising antifungal properties. Oxyclozanide, a halogenated salicylanilide, has shown activity against Candida albicans, with MIC values influenced by the carbon source in the growth medium, ranging from 3 to 16 µg/mL[2]. The presence of halogens is often associated with increased antifungal efficacy. Therefore, this compound is predicted to possess activity against pathogenic fungi.

Table 1: Anticipated Antimicrobial Activity of this compound Based on Structurally Related Compounds

| Microbial Group | Representative Organisms | Predicted Activity | Reference Compound(s) and their MICs |

| Gram-positive Bacteria | Staphylococcus aureus (including MRSA) | High | Fluoro and trifluoromethyl-substituted salicylanilides (0.031–0.062 µg/mL)[1] |

| Gram-negative Bacteria | Escherichia coli, Neisseria gonorrhoeae | Moderate to High | Salicylamide (8-32 µg/mL against N. gonorrhoeae) |

| Fungi | Candida albicans | Moderate | Oxyclozanide (3-16 µg/mL)[2] |

Note: The predicted activity is an extrapolation and requires experimental verification.

Potential Mechanisms of Antimicrobial Action

The precise molecular targets of this compound in microbial cells have not been elucidated. However, based on the known mechanisms of salicylamides and salicylanilides, several pathways can be hypothesized.

Inhibition of Cyclooxygenase (COX) Enzymes

The parent compound, salicylamide, is known to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis[3]. While bacteria do not possess the same COX enzymes as eukaryotes, some studies suggest that related pathways or enzymes in bacteria could be susceptible to inhibition by salicylamide derivatives.

Uncoupling of Oxidative Phosphorylation

A well-documented mechanism for halogenated salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria[4]. This disruption of the proton gradient across the inner mitochondrial membrane leads to a depletion of cellular ATP, ultimately causing cell death. It is plausible that this compound could exert a similar effect on the electron transport chain of bacteria and fungi.

Modulation of Cellular Signaling Pathways

Salicylamide derivatives have been shown to modulate various signaling pathways, including Wnt/β-catenin, STAT3, NF-κB, and mTORC1 in eukaryotic cells[4]. While the direct microbial counterparts to these pathways may differ, the ability of these compounds to interfere with fundamental cellular signaling processes suggests a potential for broad-spectrum antimicrobial activity. A possible mechanism for some salicylanilides is the blockade of the type III secretion system, a key virulence factor in many Gram-negative bacteria.

Diagram 1: Potential Mechanisms of Action for this compound

Caption: Potential antimicrobial mechanisms of this compound.

Experimental Protocols

To rigorously evaluate the antimicrobial properties of this compound, standardized and robust experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial or fungal inocula standardized to the appropriate density (e.g., 5 x 10^5 CFU/mL)

-

Spectrophotometer or microplate reader

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth medium directly in the 96-well plates.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density.

Diagram 2: Workflow for Broth Microdilution MIC Assay

References

- 1. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Salicylamide? [synapse.patsnap.com]

- 4. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of 3,5-Dichloro-2-hydroxybenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3,5-Dichloro-2-hydroxybenzamide, a scaffold structurally related to the anthelmintic drug niclosamide, have emerged as a promising class of compounds with significant anticancer potential. This technical guide provides an in-depth overview of the current state of research into these compounds, focusing on their synthesis, in vitro and in vivo anticancer activities, and mechanisms of action. A key focus is the compilation of quantitative biological data, detailed experimental protocols for their evaluation, and visualization of the key signaling pathways they modulate. The primary molecular targets identified for this class of compounds include key oncogenic signaling pathways such as STAT3, Wnt/β-catenin, and mTORC1, as well as the induction of mitochondrial uncoupling. This guide aims to serve as a comprehensive resource for researchers and drug development professionals working on the discovery and development of novel anticancer therapeutics.

Introduction

The repurposing of existing drugs and the exploration of their derivatives has become a valuable strategy in oncology drug discovery. Niclosamide, a salicylanilide approved for treating tapeworm infections, has demonstrated potent anticancer activity in various preclinical models. However, its poor aqueous solubility and unfavorable pharmacokinetic profile have limited its clinical translation. This has spurred the development of numerous analogs, including derivatives of its core structure, this compound. These derivatives aim to retain or enhance the anticancer efficacy of the parent compound while improving its drug-like properties. This guide will delve into the anticancer potential of these specific derivatives, providing a technical overview of their biological activities and the experimental methodologies used to characterize them.

Anticancer Activity: Quantitative Data

The anticancer activity of this compound derivatives has been evaluated across a range of human cancer cell lines. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values, to facilitate comparison of their potency.

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Niclosamide Analogs | ||||

| Analog B9 | LNCaP95 (Prostate) | Proliferation | 0.130 | [1][2][3] |

| 22RV1 (Prostate) | Proliferation | 0.0997 | [1][2][3] | |

| Analog 11 | A2780ip2 (Ovarian) | Proliferation | ~0.4 - 4 | [4] |

| SKOV3ip1 (Ovarian) | Proliferation | ~0.4 - 4 | [4] | |

| Analog 32 | A2780ip2 (Ovarian) | Proliferation | ~0.4 - 4 | [4] |

| SKOV3ip1 (Ovarian) | Proliferation | ~0.4 - 4 | [4] | |

| (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives | ||||

| 5-fluorobenzimidazole derivative | A549 (Lung) | Cytotoxicity | Not specified (highest activity) | [5] |

| N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) | ||||

| CWR-22 (Prostate) | Viability | 2.5 | [6] | |

| PC-3 (Prostate) | Viability | 2.5 | [6] | |

| DU-145 (Prostate) | Viability | 6.5 | [6] | |

| HS-5 (Bone Marrow) | Viability | 25 | [6] | |

| Ciminalum–thiazolidinone hybrid 2h | ||||

| NCI-60 Panel (Various) | GI50 | 1.57 (mean) | [7] | |

| MOLT-4 (Leukemia) | GI50 | < 0.01 - 0.02 | [7] | |

| SR (Leukemia) | GI50 | < 0.01 - 0.02 | [7] | |

| SW-620 (Colon) | GI50 | < 0.01 - 0.02 | [7] | |

| SF-539 (CNS) | GI50 | < 0.01 - 0.02 | [7] | |

| SK-MEL-5 (Melanoma) | GI50 | < 0.01 - 0.02 | [7] | |

| Ciminalum–thiazolidinone hybrid 2f | ||||

| NCI-60 Panel (Various) | GI50 | 2.80 (mean) | [7] |

Key Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects through the modulation of several critical signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression.[8] Several derivatives of this compound, particularly niclosamide analogs, have been shown to inhibit the STAT3 signaling pathway.[4]

Figure 1: Inhibition of the STAT3 signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[9] Niclosamide and its analogs are potent inhibitors of this pathway.[4] They have been shown to suppress the expression of LRP6, a co-receptor in the Wnt pathway, and promote the degradation of β-catenin.[4]

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 3. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 6. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 9. Blocking the WNT/β-catenin pathway in cancer treatment:pharmacological targets and drug therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dichloro-2-hydroxybenzamide and its Relation to Salicylamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-2-hydroxybenzamide, a halogenated derivative of the salicylamide class of compounds. Salicylamides, characterized by a 2-hydroxybenzamide scaffold, are a well-established class of molecules with a wide range of pharmacological activities. This document delves into the chemical properties, synthesis, and biological activities of this compound, with a particular focus on its relationship to the broader salicylamide family. Detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are illustrated. All quantitative data are summarized in structured tables for ease of comparison and analysis.

Introduction to Salicylamides

Salicylamides are a class of organic compounds that are structurally derived from salicylic acid.[1] The core structure consists of a benzamide with a hydroxyl group at the ortho position. Salicylamide itself is a non-prescription drug known for its analgesic and antipyretic properties, functioning through the inhibition of cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.[2] Unlike aspirin, to which it is structurally similar, salicylamide does not possess significant anti-inflammatory effects.[2]

The salicylamide scaffold has served as a versatile template for the development of a diverse range of therapeutic agents. Halogenation of the salicylamide structure, in particular, has been shown to significantly modulate its biological activity, leading to compounds with potent antimicrobial, anticancer, and anthelmintic properties.

This compound: A Halogenated Salicylamide

This compound is a specific derivative of salicylamide where the benzene ring is substituted with two chlorine atoms at positions 3 and 5. This substitution pattern significantly influences the physicochemical and biological properties of the molecule.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₂NO₂ | |

| Molecular Weight | 206.03 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 17892-26-1 | [3] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO |

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of 3,5-dichlorosalicylic acid. A general synthetic approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with ammonia.

Synthesis of the Precursor: 3,5-Dichlorosalicylic Acid

3,5-Dichlorosalicylic acid can be synthesized from salicylic acid through a chlorination reaction.

Experimental Protocol: Chlorination of Salicylic Acid

-

Dissolve salicylic acid in concentrated sulfuric acid.

-

Cool the solution to 5-10°C.

-

Bubble chlorine gas through the stirred solution, maintaining the temperature below 35°C, until the formation of monochlorosalicylic acid is complete.

-

Increase the temperature to 50-75°C and continue chlorination to facilitate the formation of 3,5-dichlorosalicylic acid.[4]

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography.

-

Upon completion, the product can be isolated by precipitation in water.

Amidation of 3,5-Dichlorosalicylic Acid

The conversion of 3,5-dichlorosalicylic acid to this compound can be performed via an acid chloride intermediate.

Experimental Protocol: Synthesis of this compound

-

Formation of the Acid Chloride: React 3,5-dichlorosalicylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent (e.g., dichloromethane, toluene) to form 3,5-dichlorosalicylic acid chloride. The reaction is typically carried out at room temperature or with gentle heating.

-

Amidation: The resulting acid chloride is then reacted with an excess of ammonia (aqueous or gaseous) to form the amide. The reaction is usually exothermic and is often performed at low temperatures (e.g., 0-10°C) to control the reaction rate.

-

Work-up and Purification: After the reaction is complete, the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activities of this compound and Related Salicylamides

Halogenated salicylamides have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects. The presence and position of halogen substituents on the aromatic rings are critical determinants of their potency and selectivity.

Antimicrobial Activity

Chlorinated salicylamides have shown significant activity against a range of pathogenic microorganisms. While specific MIC values for this compound are not extensively reported in publicly available literature, studies on closely related compounds provide valuable insights. For instance, various chloro-substituted salicylanilide derivatives have exhibited potent antibacterial activity, particularly against Gram-positive bacteria. Some derivatives of 5-chlorosalicylamide have shown activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

Table 2: Antimicrobial Activity of Selected Chlorinated Salicylamides

| Compound | Microorganism | MIC (µM) | Reference |

| 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive) | 15.62-31.25 | [5] |

| 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-resistant) | 15.62-31.25 | [5] |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 | [5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test microorganism.

-

Serial Dilution of the Compound: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with a standardized volume of the bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Anticancer Activity

Table 3: Cytotoxicity of a Structurally Related Compound

| Compound | Cell Line | LC₅₀ (µM) | Reference |

| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione | HepG2 (wild type) | 233.0 ± 19.7 | [7] |

| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione | HepG2 (CYP3A4 transfected) | 160.2 ± 5.9 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO, isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways Modulated by Salicylamides

The biological effects of salicylamides are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are yet to be fully elucidated, studies on related salicylanilides, such as niclosamide, have identified key targets.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation.[8] Constitutive activation of STAT3 is observed in many human cancers. Niclosamide, a chlorinated salicylanilide, has been shown to inhibit the STAT3 signaling pathway, leading to the suppression of tumor growth.[9] It is plausible that this compound may also exert its potential anticancer effects through the modulation of this pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is another critical regulator of cell fate, proliferation, and differentiation.[10] Aberrant activation of this pathway is implicated in the development of various cancers, particularly colorectal cancer. Niclosamide has also been identified as an inhibitor of the Wnt/β-catenin pathway.[2] This suggests that other halogenated salicylamides, including this compound, may share this mechanism of action.

Conclusion and Future Directions

This compound, as a member of the halogenated salicylamide family, holds significant potential for further investigation as a therapeutic agent. Its structural similarity to compounds with known potent antimicrobial and anticancer activities suggests that it may possess a valuable biological profile. The key to unlocking its full potential lies in a more thorough investigation of its synthesis, in-depth evaluation of its biological activities against a wider range of targets, and a detailed elucidation of its mechanisms of action at the molecular level. Future research should focus on obtaining specific quantitative data (MIC and IC₅₀ values) for this compound and directly assessing its impact on key signaling pathways such as STAT3 and Wnt/β-catenin. Such studies will be instrumental in guiding the rational design and development of novel salicylamide-based therapeutics.

References

- 1. 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An RNAi-based chemical genetic screen identifies three small-molecule inhibitors of the Wnt/wingless signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]

- 5. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Wnt/β-catenin signaling pathway in triple-negative breast cancer by benzylic organotrisulfides: Contribution of the released hydrogen sulfide towards potent anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Versatile Scaffold: A Technical History of Dichlorinated Salicylamides

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the discovery and rich history of dichlorinated salicylamides, a class of compounds that has evolved from veterinary anthelmintics to promising candidates in the fight against cancer, bacterial infections, and viral diseases. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth look at the core scientific advancements, from initial synthesis to contemporary repurposed applications.

The guide meticulously chronicles the journey of these compounds, beginning with the early exploration of salicylanilides in the 1940s and 1950s for their antibacterial and antifungal properties. A pivotal moment in this history was the discovery of niclosamide in 1953 by scientists at Bayer. Initially developed as a molluscicide to combat the snails that host schistosomes, it was first marketed as Bayluscide in 1959. By 1962, its potent efficacy against tapeworm infections in humans was recognized, leading to its introduction as Yomesan and subsequent FDA approval in 1982.[1] This marked the beginning of the significant impact of dichlorinated salicylamides on both veterinary and human medicine.

The whitepaper details the chemical synthesis and structure-activity relationships that have driven the development of this class of drugs. It also presents a curated collection of quantitative data in clearly structured tables, allowing for easy comparison of the biological activities of various dichlorinated salicylamide derivatives. Furthermore, it provides detailed methodologies for key experiments, offering a practical resource for researchers in the field.

Key Milestones in the Development of Dichlorinated Salicylamides:

-

1940s-1950s: Initial development of brominated salicylanilides as antibacterial and antifungal agents.[2]

-

1953: Discovery of niclosamide at the Bayer research laboratories.[1]

-

1959: Niclosamide is first marketed as Bayluscide, a molluscicide.[1]

-

1962: Niclosamide is introduced as Yomesan for the treatment of human tapeworm infections.[1]

-

1982: The U.S. Food and Drug Administration (FDA) approves niclosamide for human use.[1]

-

Late 20th Century - Present: Extensive research into repurposing dichlorinated salicylamides for anticancer, antiviral, and antibacterial applications.

The mechanism of action of these compounds, primarily the uncoupling of oxidative phosphorylation, is explored in detail, along with their influence on various signaling pathways critical in cancer progression, such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch. To visually represent these complex biological interactions, the whitepaper includes diagrams generated using the DOT language.

This in-depth guide serves as a critical resource for the scientific community, providing a foundational understanding and a forward-looking perspective on the enduring legacy and future potential of dichlorinated salicylamides in drug discovery and development.

Quantitative Data Summary

Table 1: Anthelmintic Activity of Dichlorinated Salicylamides

| Compound | Target Parasite | Animal Model | Efficacy | Reference |

| Niclosamide | Cestodes (Tapeworms) | Various (Human, Sheep, Cattle) | High | [1][3][4] |

| Oxyclozanide | Fasciola spp. (Liver Flukes) | Sheep, Cattle | High | [3][4] |

| Rafoxanide | Haemonchus spp., Fasciola spp. | Sheep, Cattle | High | [3] |

| Closantel | Haemonchus spp., Fasciola spp. | Sheep, Cattle | High | [3] |

Table 2: In Vitro Anticancer Activity of Dichlorinated Salicylamides and their Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | CC50 (µM) | Reference |

| Niclosamide Analog 5 | Vero E6 (SARS-CoV-2) | 0.057 | - | [5] |

| Niclosamide Analog 6 | Vero E6 (SARS-CoV-2) | 0.39 | - | [5] |

| Niclosamide Analog 10 | Vero E6 (SARS-CoV-2) | 0.38 | - | [5] |

| Niclosamide Analog 11 | Vero E6 (SARS-CoV-2) | 0.49 | - | [5] |

| Niclosamide Analog 21 | Vero E6 (SARS-CoV-2) | 1.00 | 4.73 | [6] |

| Niclosamide Analog B9 | LNCaP95 (Prostate Cancer) | 0.130 | - | [7] |

| Niclosamide Analog B9 | 22RV1 (Prostate Cancer) | 0.0997 | - | [7] |

Experimental Protocols

Synthesis of Niclosamide

Materials:

-

5-chlorosalicylic acid

-

2-chloro-4-nitroaniline

-

Phosphorus trichloride (PCl₃)

-

Chlorobenzene

-

Ethyl acetate or acetone for recrystallization

Procedure:

-

In a reaction vessel, dissolve 5-chlorosalicylic acid (1 equivalent) and 2-chloro-4-nitroaniline (1 equivalent) in chlorobenzene at 135°C.

-

To this heated solution, add a solution of phosphorus trichloride (0.875 equivalents) in chlorobenzene dropwise.

-

Maintain the reaction mixture at 135°C for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting solid precipitate and wash it.

-

Recrystallize the crude product from ethyl acetate or acetone to yield pure niclosamide.[8]

Synthesis of Oxyclozanide

Materials:

-

5-chlorosalicylic acid

-

Aniline derivative

-

Phosphorus trichloride (PCl₃)

-

Xylenes

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, combine 5-chlorosalicylic acid (1 equivalent) and the desired aniline derivative (1 equivalent) in 10 mL of xylenes.

-

Heat the mixture to 120°C.

-

Add phosphorus trichloride (0.4 equivalents) dropwise over 5 minutes.

-

Stir the reaction mixture at 120°C for 3-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Once the starting materials are consumed, cool the reaction to 70°C and quench with water.

-

Filter the resulting white precipitate and wash with hot water (70°C, 20 mL).

-

Further wash the precipitate with 10% ethanol in water to obtain the desired salicylanilide.[9]

In Vitro Antiproliferative Activity Assay

Cell Lines:

-

A panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231, Caco-2, HCT-116).

-

A normal human cell line for cytotoxicity assessment (e.g., hTERT-RPE1).

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds (e.g., dichlorinated salicylamide derivatives) for a specified period (e.g., 48 hours).

-

Following treatment, assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Measure the absorbance at a specific wavelength to determine the percentage of cell growth inhibition.

-

Calculate the GI50 (concentration that causes 50% growth inhibition) and CC50 (concentration that causes 50% cytotoxicity) values.[10]

Visualizations

Caption: Inhibition of multiple oncogenic signaling pathways by dichlorinated salicylamides.

Caption: A typical workflow for the preclinical evaluation of novel dichlorinated salicylamide analogs as anticancer agents.

References

- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The pharmacology of halogenated salicylanilides and their anthelmintic use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Niclosamide synthesis - chemicalbook [chemicalbook.com]

- 9. Oxyclozanide synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3,5-Dichloro-2-hydroxybenzamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for 3,5-Dichloro-2-hydroxybenzamide, a halogenated salicylamide derivative of interest in medicinal chemistry and material science. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on related compounds and general principles. It also provides a general methodology for acquiring such data.

Introduction

This compound belongs to the class of salicylamides, which are known for a wide range of biological activities. The substitution pattern of the benzene ring, with two chlorine atoms and a hydroxyl and an amide group, dictates its physicochemical and spectroscopic properties. Understanding these properties through techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is crucial for its identification, purity assessment, and the study of its interactions in biological and chemical systems.

Spectroscopic Data

A comprehensive search of scientific literature and chemical databases did not yield experimentally-derived NMR or a detailed, assigned IR spectrum specifically for this compound. The data presented here is based on analysis of structurally similar compounds and predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR would provide key information.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | d | 1H | Aromatic H |

| ~ 7.2 - 7.4 | d | 1H | Aromatic H |

| ~ 8.0 - 9.0 | br s | 2H | -CONH₂ |

| ~ 10.0 - 12.0 | br s | 1H | Ar-OH |

Note: Predicted chemical shifts are highly dependent on the solvent and concentration. The amide and hydroxyl protons are expected to be broad and their chemical shifts can vary significantly.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 170 | C=O (Amide) |

| ~ 155 | C-OH |

| ~ 135 | C-Cl |

| ~ 130 | C-Cl |

| ~ 125 | Aromatic C-H |

| ~ 120 | Aromatic C-H |

| ~ 118 | Aromatic C-CONH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the vibrational frequencies of its hydroxyl, amide, and chloro-aromatic moieties.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| ~ 3150 | Medium | N-H stretching (amide) |

| ~ 1650 | Strong | C=O stretching (Amide I) |

| ~ 1600 | Medium | N-H bending (Amide II) |

| ~ 1580, 1470 | Medium-Strong | C=C aromatic ring stretching |

| ~ 1250 | Medium | C-O stretching |

| 800 - 600 | Strong | C-Cl stretching |

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectroscopic data for this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be suitable.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical and will affect the chemical shifts, particularly of the labile -OH and -NH₂ protons. DMSO-d₆ is often a good choice for observing exchangeable protons.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

-

Solid State (KBr Pellet):

-

Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

A-Technical-Guide-to-the-Safety-and-Toxicity-Profile-of-3,5-Dichloro-2-hydroxybenzamide-(Niclosamide)

For Researchers, Scientists, and Drug Development Professionals

1.0-Introduction

3,5-Dichloro-2-hydroxybenzamide, commonly known as Niclosamide, is a salicylanilide derivative originally developed in the 1950s. It is an anthelmintic drug approved by the U.S. Food and Drug Administration (FDA) in 1982 for treating tapeworm infections.[1] The primary mechanism of its anthelmintic activity is the uncoupling of oxidative phosphorylation in parasite mitochondria, which disrupts ATP production.[2]

In recent years, extensive research has unveiled Niclosamide's potential for drug repurposing in a wide range of diseases, including various cancers, metabolic disorders, and viral infections.[1][3] This expanded interest is due to its action as a multifunctional drug that modulates multiple key cellular signaling pathways.[1] Given its potential for systemic use beyond its original indication, a thorough understanding of its safety and toxicity profile is critical for drug development professionals. This guide provides a consolidated overview of the available toxicological data, experimental protocols, and mechanisms of action for Niclosamide.

Acute Toxicity Profile

Acute toxicity studies assess the adverse effects of a substance after a single or short-term exposure. Data for Niclosamide is primarily available for oral, dermal, and intraperitoneal routes of administration.

Quantitative Acute Toxicity Data

The following table summarizes the median lethal dose (LD50) values for Niclosamide in various animal models. A high LD50 value generally indicates low acute toxicity.

| Species | Route of Administration | LD50 Value | Reference(s) |

| Rat | Oral | >5000 mg/kg | [1][2] |

| Rat | Oral | 2500 mg/kg | [4] |

| Rat | Oral (ethanolamine salt) | 500 mg/kg | [5][6] |

| Rat | Intraperitoneal | 250 mg/kg | [4] |

| Rat | Dermal | >2000 mg/kg | [5] |

| Mouse | Intravenous | 7.5 mg/kg | [4] |

Note: The variance in oral LD50 values for rats may be attributed to different salt forms or formulations used in the studies.

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 401)

The acute oral toxicity of a substance is typically determined using a protocol like the now-deleted OECD Test Guideline 401.[7][8][9][10][11]

-

Animal Selection : Healthy, young adult rodents (e.g., Wistar rats) of a single-sex are used. Females should be nulliparous and non-pregnant.[7]

-

Housing & Acclimatization : Animals are acclimatized to laboratory conditions (22°C ± 3°C, 30-70% humidity) for at least five days.[7][12]

-

Fasting : Prior to administration, food is withheld overnight for rats to ensure the substance does not interact with food in the stomach.[7]

-

Dose Administration : The test substance is administered in graduated doses to several groups of animals, with one dose per group. Administration is performed in a single dose via gavage using a stomach tube.[7]

-

Observation : Animals are observed for mortality, behavioral changes, and other signs of toxicity. Observations are made continuously for the first few hours and then periodically for at least 14 days.[7][13]

-

Endpoint : The LD50, the dose estimated to be lethal to 50% of the test animals, is calculated.

Genotoxicity Profile

Genotoxicity assays are used to screen for compounds that can cause genetic damage through various mechanisms.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[14] Studies have shown that Niclosamide is positive in the Ames test, indicating mutagenic activity in bacteria.[15][16]

-

Finding : Niclosamide induces point mutations in Salmonella typhimurium strains.[15]

-

Mechanism : The mutagenicity is linked to the reduction of the nitro group on the aniline ring by bacterial nitroreductases, leading to the formation of mutagenic aminoniclosamide.[17] Metabolic activation by mammalian liver enzymes (S9 mix), particularly the cytochrome P450 subfamily CYP1A1, can increase its mutagenic effect.

Other Genotoxicity Findings

-